molecular formula C16H22O4 B8529728 4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid CAS No. 81288-02-0

4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid

Cat. No. B8529728
CAS RN: 81288-02-0
M. Wt: 278.34 g/mol
InChI Key: QKBBTIVGCJHBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81288-02-0

Product Name

4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

4-(5-pentyl-1,3-dioxan-2-yl)benzoic acid

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-12-10-19-16(20-11-12)14-8-6-13(7-9-14)15(17)18/h6-9,12,16H,2-5,10-11H2,1H3,(H,17,18)

InChI Key

QKBBTIVGCJHBBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1COC(OC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-n-pentylpropane-1,3diol (8 g, 0.054 m), 4-carboxybenzaldehyde (8 g, 0.053 m), benzene (200 ml) and a catalytic amount of 4-toluenesulfonic acid was azeotropically refluxed until no more water was collected. The cold reaction mixture was washed with saturated NaHCO3 solution and water and then dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was crystallized from ethanol to yield 4-(5-n-pentyl-1,3-dioxan-2-yl) benzoic acid (12 g, 80%)
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8 g
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8 g
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200 mL
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